molecular formula C15H14N2O3S B403816 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide

3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide

Cat. No.: B403816
M. Wt: 302.4g/mol
InChI Key: MIPUOSSEGDRLCV-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is an organic compound that features a benzoic acid core substituted with hydroxy groups at the 3 and 5 positions, and a hydrazide group linked to a 4-methylsulfanyl-benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide typically involves the following steps:

    Preparation of 3,5-Dihydroxy-benzoic acid: This can be synthesized from gallic acid through decarboxylation.

    Formation of Hydrazide: The 3,5-Dihydroxy-benzoic acid is then converted to its hydrazide form using hydrazine hydrate under reflux conditions.

    Condensation Reaction: The hydrazide is then reacted with 4-methylsulfanyl-benzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can undergo oxidation to form quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry.

    Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Antioxidant: The hydroxy groups confer antioxidant properties.

Medicine

    Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use as a plant growth regulator or pesticide.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxy groups can form hydrogen bonds with enzymes or receptors, while the hydrazide moiety can interact with active sites of enzymes, potentially inhibiting their activity. The 4-methylsulfanyl-benzylidene group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dihydroxy-benzoic acid hydrazide: Lacks the 4-methylsulfanyl-benzylidene group.

    4-Methylsulfanyl-benzylidene hydrazide: Lacks the 3,5-dihydroxy-benzoic acid core.

    Gallic acid derivatives: Similar antioxidant properties but different structural features.

Uniqueness

3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide is unique due to the combination of hydroxy, hydrazide, and 4-methylsulfanyl-benzylidene groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4g/mol

IUPAC Name

3,5-dihydroxy-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O3S/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI Key

MIPUOSSEGDRLCV-CXUHLZMHSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O

SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O

Origin of Product

United States

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